Product packaging for N,N-Diethyl-3-nitrobenzeneacetamide(Cat. No.:CAS No. 19281-11-9)

N,N-Diethyl-3-nitrobenzeneacetamide

Cat. No.: B173759
CAS No.: 19281-11-9
M. Wt: 236.27 g/mol
InChI Key: HFSQKWOCPGQJCY-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Organic Chemistry

Benzamide derivatives are a major class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. ontosight.aiontosight.aiwalshmedicalmedia.com The amide bond is stable and capable of participating in hydrogen bonding, making the benzamide scaffold an excellent framework for designing molecules that can interact with biological targets like enzymes and receptors. researchgate.net

The versatility of the benzamide structure has led to its incorporation into drugs with diverse therapeutic applications, including antipsychotics (e.g., Sulpiride, Amisulpride), anti-inflammatory agents, and anticancer therapies. walshmedicalmedia.comresearchgate.net Researchers frequently modify the benzamide core with various substituents to fine-tune the molecule's electronic and steric properties, thereby optimizing its biological activity, selectivity, and pharmacokinetic profile. ontosight.ai The development of novel synthetic methods to create substituted benzamides remains an active area of research, aimed at producing new therapeutic agents and other functional organic materials. bohrium.comresearchgate.net

Significance and Current Research Landscape of Nitro-Substituted Aromatic Amides

The introduction of a nitro (NO₂) group onto an aromatic amide, creating a nitro-substituted aromatic amide, significantly influences the compound's chemical properties and reactivity. The nitro group is strongly electron-withdrawing, which can alter the molecule's interaction with biological targets and its susceptibility to metabolic processes. nih.gov In synthetic chemistry, the nitro group is of paramount importance as a versatile functional group.

A primary application of nitroaromatic compounds is their use as precursors to aromatic amines through reduction. nih.gov This transformation is a fundamental step in the synthesis of a vast number of pharmaceuticals, dyes, and other industrial chemicals. The presence of the nitro group also opens up pathways for various chemical transformations, including nucleophilic aromatic substitution and the synthesis of complex heterocyclic systems. mdpi.com Research in this area focuses on developing more efficient and selective methods for both the introduction of nitro groups and their subsequent chemical conversions, often employing novel catalysts and reaction conditions to achieve desired outcomes. researchgate.netresearchgate.net

Perspectives and Emerging Research Avenues for N,N-Diethyl-3-nitrobenzeneacetamide

The primary significance of this compound in the current research landscape is its role as a key intermediate in the synthesis of Ropinirole derivatives. americanchemicalsuppliers.commybiosource.come-biochem.com Ropinirole is a non-ergoline dopamine (B1211576) agonist used for treating Parkinson's disease and restless legs syndrome. google.comgoogle.com The synthesis of Ropinirole and related molecules requires precise construction of the final chemical structure, and this compound serves as a crucial building block in this multi-step process.

Emerging research avenues for this compound are therefore closely tied to the field of medicinal chemistry and process chemistry for active pharmaceutical ingredients. Future research involving this compound will likely focus on:

Optimization of Synthetic Pathways: Developing more efficient, scalable, and sustainable methods for the synthesis of Ropinirole and its analogues, where this compound is a starting material or key intermediate.

Development of Novel Dopamine Agonists: Using this compound as a scaffold to create new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles for the treatment of neurological disorders. The nitro group can be chemically modified, for instance, by reduction to an amine, to allow for the construction of novel heterocyclic ring systems analogous to Ropinirole.

Library Synthesis for Drug Discovery: Incorporating the compound into combinatorial chemistry workflows to generate libraries of related molecules for high-throughput screening against various biological targets.

In essence, while this compound is not typically an end-product in research, its utility as a specialized chemical intermediate ensures its continued relevance in the synthesis of medicinally important compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B173759 N,N-Diethyl-3-nitrobenzeneacetamide CAS No. 19281-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSQKWOCPGQJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631522
Record name N,N-Diethyl-2-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19281-11-9
Record name N,N-Diethyl-2-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Diethyl 3 Nitrobenzeneacetamide and Analogues

Classical Amide Bond Formation Strategies Applied to N,N-Diethyl-3-nitrobenzeneacetamide Synthesis

Traditional methods for amide synthesis remain highly relevant and are frequently employed for the preparation of this compound. These strategies typically involve the reaction of a carboxylic acid or its activated derivative with an amine.

Acylation Reactions Utilizing Carboxylic Acid Precursors

The most direct approach to amide synthesis is the condensation of a carboxylic acid with an amine. In the context of this compound, this involves the reaction between 3-nitrophenylacetic acid and diethylamine (B46881). This reaction forms the amide bond with the concomitant elimination of a water molecule.

However, the direct condensation of a carboxylic acid and an amine is typically a slow process and requires high temperatures to drive the dehydration, which can be incompatible with sensitive functional groups. To circumvent these harsh conditions, various catalysts have been developed. Boron-based reagents, such as boric acid, have been shown to effectively catalyze the amidation of carboxylic acids with amines under milder conditions. researchgate.net Another industrial approach involves reacting the components in a fixed-bed reactor at elevated temperatures and pressures, which allows for continuous production and dehydration. google.com

Table 1: Catalysts for Direct Amidation of Carboxylic Acids

Catalyst System Typical Conditions Reference
Boric Acid Refluxing toluene (B28343) or solvent-free heating researchgate.net
Titanium(IV) Chloride Pyridine, 85 °C nih.gov

This table presents examples of catalytic systems used for direct amide formation.

Reactions Involving Activated Carboxylic Acid Derivatives and Diethylamine

A more common and generally more efficient classical approach involves the activation of the carboxylic acid precursor, 3-nitrophenylacetic acid. This two-step strategy enhances the electrophilicity of the carbonyl carbon, facilitating a rapid reaction with diethylamine at or below room temperature.

The most frequent method of activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). A Japanese patent describes a similar preparation where 3-methyl-2-nitrobenzeneacetic acid is treated with oxalyl chloride to generate the corresponding acid chloride. google.com The resulting 3-nitrophenylacetyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with diethylamine to furnish this compound.

Table 2: Common Reagents for Carboxylic Acid Activation

Activating Reagent Byproducts Key Features
Thionyl Chloride (SOCl₂) SO₂(g), HCl(g) Byproducts are gaseous, simplifying purification.
Oxalyl Chloride ((COCl)₂) CO(g), CO₂(g), HCl(g) Highly reactive; reactions can often be run at lower temperatures.

This table summarizes common reagents used to convert carboxylic acids into more reactive acyl chlorides.

Modern Catalytic Approaches in N,N-Diethylbenzamide Synthesis

While classical methods are robust, modern synthetic chemistry has seen the advent of powerful catalytic systems that offer improved efficiency, milder reaction conditions, and broader functional group tolerance. These are particularly relevant for the synthesis of a wide array of N,N-diethylbenzamide analogues.

Transition Metal-Mediated Amidation Protocols

Transition metals, particularly from Group IV, have been explored as catalysts for direct amidation reactions. Titanium(IV) chloride (TiCl₄) has been successfully used to mediate the direct coupling of carboxylic acids and amines in moderate to excellent yields. nih.gov The reaction is proposed to proceed through the formation of an adduct between the carboxylate and the oxophilic titanium center, activating the carboxylic acid for subsequent attack by the amine. nih.govd-nb.info This method has been applied to the synthesis of N,N-diethylbenzamide from benzoic acid and diethylamine, demonstrating its applicability to this class of compounds. nih.govd-nb.info Other metal catalysts based on zirconium, hafnium, palladium, and copper have also been developed for direct amide bond formation. nih.govresearchgate.netacs.org

Non-Classical Reaction Pathways for N,N-Diethylbenzamide Construction

Beyond direct catalysis, several named reactions have been adapted for amide bond formation, often proceeding through unique mechanisms that can be advantageous when traditional methods are ineffective.

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups. Recently, it has been demonstrated as a novel and efficient protocol for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govnih.govfigshare.comtandfonline.com This represents the first application of the Mitsunobu reaction for constructing benzamides directly from benzoic acid and amine starting materials. nih.govfigshare.comtandfonline.com

The reaction is believed to proceed via a non-classical mechanism involving an acyloxyphosphonium ion intermediate, rather than the traditional alkoxyphosphonium ion. nih.govtandfonline.com The general procedure involves treating a mixture of the benzoic acid, diethylamine, and triphenylphosphine (B44618) with an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), in a suitable solvent like toluene at reflux. nih.gov This methodology has been shown to be effective for a range of substituted benzoic acids, including those with electron-withdrawing groups, making it a potentially valuable tool for synthesizing analogues of this compound. nih.govtandfonline.com

Table 3: Synthesis of Substituted N,N-Diethylbenzamides via the Mitsunobu Reaction

Entry Benzoic Acid Substituent (R) Product Yield (%)
1 2-OCH₃ N,N-Diethyl-2-methoxybenzamide 64
2 3-OCH₃ N,N-Diethyl-3-methoxybenzamide 52
3 4-OCH₃ N,N-Diethyl-4-methoxybenzamide 67
4 4-OH N,N-Diethyl-4-hydroxybenzamide 57
5 3-NO₂ N,N-Diethyl-3-nitrobenzamide 45
6 4-NO₂ N,N-Diethyl-4-nitrobenzamide 48

Data sourced from a study on the Mitsunobu reaction for N,N-diethylbenzamide synthesis. nih.gov

Oxidative Coupling Methods for Amide Formation

Oxidative coupling has emerged as a powerful strategy for the formation of amide bonds, offering an alternative to traditional methods that often require the pre-activation of carboxylic acids. These reactions typically involve the direct coupling of various substrates, such as aldehydes or alcohols, with amines in the presence of a catalyst and an oxidant. researchgate.netnih.gov This approach can bypass the need for stoichiometric activating agents, thus streamlining the synthetic process. beilstein-journals.org

The general mechanism for the oxidative coupling of an alcohol and an amine to form an amide involves the initial oxidation of the alcohol to an aldehyde. The aldehyde then reacts with the amine to form a hemiaminal intermediate, which is subsequently oxidized to the final amide product. nih.gov Various catalytic systems, often based on copper, have been developed to facilitate this transformation under aerobic conditions, using molecular oxygen as the ultimate oxidant. nih.govbeilstein-journals.org For instance, a system of CuI/4,4'-di-tert-butyl-2,2'-bipyridine in combination with 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) has proven effective for the oxidative amidation of diverse alcohols and amines. nih.gov

In the context of synthesizing this compound, an oxidative coupling approach could theoretically involve the reaction of 2-(3-nitrophenyl)ethanol (B3023286) with diethylamine. A suitable catalyst, such as a copper/nitroxyl system, would mediate the oxidation and coupling steps. The reaction tolerates a wide range of functional groups, which is crucial given the presence of the nitro group on the aromatic ring. nih.gov

Another viable pathway is the oxidative amidation of 3-nitrophenylacetaldehyde with diethylamine. This reaction can be catalyzed by various systems, including copper-based metal-organic frameworks (MOFs) or simple copper salts like copper(I) iodide, often using an oxidant like tert-butyl hydroperoxide. rsc.orgorganic-chemistry.org The reaction is generally robust and can be performed under mild conditions. rsc.org

Hypervalent iodine reagents have also been employed as oxidants in these coupling reactions, sometimes in conjunction with photoredox catalysis to enable the reaction to proceed under visible light at ambient temperature. organic-chemistry.orgnih.gov The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity. acs.org

Table 1: Comparison of Catalytic Systems for Oxidative Amidation

Catalyst System Oxidant Substrates Key Advantages
Copper-MOF N-chlorosuccinimide / TBHP Aldehydes, Amines Heterogeneous, recyclable catalyst, mild conditions. rsc.org
CuI / NHC TBHP Aldehydes, Amines Economical, broad substrate scope. organic-chemistry.org
Cu/ABNO O₂ (Air) Alcohols, Amines Aerobic, tolerates diverse functional groups. nih.gov

Optimization of Synthetic Parameters and Green Chemistry Considerations

The synthesis of amides, a cornerstone reaction in the pharmaceutical and chemical industries, is increasingly scrutinized through the lens of green chemistry. rsc.orgrsc.org The focus is on developing processes that are not only efficient in terms of yield but also minimize environmental impact through reduced waste, use of safer solvents, and energy efficiency. ucl.ac.uksciepub.com

Development of One-Pot Synthesis Procedures

One-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, offers significant advantages in terms of process efficiency, time, and resource conservation. nih.gov For the synthesis of this compound, a one-pot procedure could be envisioned starting from 3-nitrobenzaldehyde (B41214).

A potential one-pot sequence could involve the initial conversion of 3-nitrobenzaldehyde to an intermediate that is then coupled with diethylamine. For example, methods exist for the direct oxidative amidation of aldehydes with amines. organic-chemistry.orgrsc.org A catalyst-free approach using trichloroisocyanuric acid (TCCA) as an oxidant allows for the direct conversion of various aldehydes and amines to amides under mild conditions, and can proceed in either aqueous or organic media. rsc.org

Another strategy involves the in-situ generation of a reactive intermediate from the amine. For instance, N-chloroamines, prepared in situ from the corresponding amines, can undergo copper- or iron-catalyzed oxidative cross-coupling with aldehydes to yield amides in good to excellent yields. researchgate.net This method avoids the isolation of the potentially unstable N-chloroamine intermediate.

The direct reductive amination of a carbonyl compound following the reduction of a nitro group in a one-pot process has also been demonstrated for the synthesis of N-alkylaminobenzenes from nitroaromatics. organic-chemistry.org While not directly producing an acetamide (B32628), this highlights the feasibility of multi-step, one-pot transformations involving nitro compounds.

Table 2: Examples of One-Pot Amide Synthesis Strategies

Starting Materials Reagents/Catalysts Key Features
Aldehyde, Amine Copper-MOF, Oxidant Heterogeneous catalysis, straightforward procedure. rsc.org
Aldehyde, Amine Trichloroisocyanuric acid (TCCA) Catalyst-free, mild conditions, works in various media. rsc.org
Aldehyde, N-Chloroamine (in situ) Cu(OAc)₂, TBHP Base-free conditions, good to excellent yields. researchgate.net

Fixed-Bed Catalysis for Continuous Production

For large-scale industrial production, continuous flow processes offer numerous advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced process control. rsc.orgflinders.edu.au Fixed-bed reactors, where a solid catalyst is packed into a column through which reactants flow, are a cornerstone of continuous manufacturing in the chemical industry. uni-stuttgart.deresearchgate.net

The synthesis of this compound could be adapted to a continuous process using a fixed-bed reactor. A potential route is the direct amidation of 3-nitrophenylacetic acid with diethylamine over a solid acid catalyst. Heterogeneous catalysts like sulfated titania have shown high activity for direct amide synthesis. mdpi.com The use of magnetic core-shell catalysts, such as TiO₂@NiFe₂O₄, in a fixed-bed reactor heated by radiofrequency has been shown to increase reaction rates and reduce deactivation compared to conventional heating. rsc.org

A patented method describes the one-step synthesis of the analogue N,N-diethyl-m-methylbenzamide in a fixed-bed reactor from m-toluic acid and diethylamine over a catalyst on a support like activated carbon or alumina. google.com This process operates at elevated temperatures (60-550 °C) and pressures (0.1-5.0 MPa), demonstrating the industrial potential of fixed-bed technology for this class of compounds. google.com The catalyst can be regenerated and recycled, which is a key advantage for cost-effective and sustainable production. google.com

The efficiency of a fixed-bed reactor depends on several factors, including the catalyst's activity and stability, particle size, and the flow rate of the reactants (space velocity). uni-stuttgart.denrel.gov Catalyst deactivation, often due to coking, is a critical issue that needs to be managed, for instance, through periodic regeneration. rsc.org

Solvent Selection and Waste Minimization in Amide Synthesis

The principles of green chemistry strongly advocate for the reduction or elimination of hazardous solvents and the minimization of waste. scispace.com Traditional amide synthesis often utilizes high-boiling point, dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to toxicity concerns. ucl.ac.ukosti.gov

Choosing a suitable solvent is a critical step in designing a greener synthesis. An ideal solvent should effectively dissolve reactants, be non-toxic, have a low environmental impact, and be easily recyclable. dtu.dk For the synthesis of this compound, exploring greener solvent alternatives is paramount. Water is an ideal green solvent, and some catalytic amide bond formations have been successfully performed in aqueous media. ukri.org The use of N,N-diethyl-3-methylbenzamide (DEET), an analogue of the target compound, has itself been explored as a lower-toxicity synthesis solvent for metal-organic frameworks, highlighting the potential for unconventional solvent choices. osti.govrsc.org

Waste minimization is another key aspect. Traditional amide synthesis often relies on stoichiometric coupling reagents, which generates significant amounts of by-products, leading to a high E-factor (mass of waste per mass of product). ucl.ac.uk Catalytic methods, particularly those using air or water as the only by-product, are inherently more atom-economical. sciepub.com

Strategies for waste reduction include:

Catalyst Recycling: Using heterogeneous or magnetic catalysts that can be easily separated from the reaction mixture and reused. rsc.orgrsc.org

Solvent Recycling: Implementing processes that allow for the recovery and reuse of the reaction solvent. rsc.org

Solvent-Free Reactions: Conducting reactions under neat or solid-state conditions, which completely eliminates solvent waste. scispace.commdpi.com

Telescoping Reactions: Combining multiple synthetic steps into a continuous flow process with in-line purification to reduce waste from workup and isolation procedures. rsc.orgflinders.edu.au

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. acs.orgresearchgate.net

Reaction Mechanisms and Chemical Reactivity of N,n Diethyl 3 Nitrobenzeneacetamide

Mechanistic Insights into Amide Bond Formation Pathways

The synthesis of N,N-Diethyl-3-nitrobenzeneacetamide involves the formation of a stable amide bond. This transformation is a cornerstone of organic synthesis, and several mechanistic pathways can be employed. Typically, these methods involve the reaction of an activated carboxylic acid derivative with an amine.

One common approach is the reaction of 3-nitrophenylacetyl chloride with diethylamine (B46881). The mechanism involves the nucleophilic attack of the nitrogen atom of diethylamine on the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

Alternatively, modern coupling reagents can be used to facilitate the reaction between 3-nitrophenylacetic acid and diethylamine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are frequently employed, particularly for sensitive substrates. nih.gov The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to nucleophilic attack by diethylamine. The addition of HOBt can convert the initial intermediate into an HOBt-ester, which then reacts with the amine. This pathway is often preferred as it can suppress side reactions and minimize racemization if chiral centers are present. nih.gov For electron-deficient amines, the addition of an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) can be crucial, as it forms a highly reactive acyliminium ion intermediate that readily reacts even with less nucleophilic amines. nih.gov

A less common but viable route involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. This method generates an N-hydroxybenzotriazole activated ester in situ, which then acylates the amine, avoiding the need for external coupling agents. nih.gov

Reactivity Profile of the Nitro Group on the Benzene (B151609) Ring

The nitro (-NO₂) group is a powerful electron-withdrawing group that profoundly influences the reactivity of the benzene ring through both inductive and resonance effects. wikipedia.org It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic attack, particularly at the ortho and para positions relative to itself. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups like the nitro moiety. masterorganicchemistry.com The reaction requires a leaving group (such as a halide) on the ring and proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this high-energy intermediate.

In this compound, the nitro group is at the C3 position. It therefore strongly activates the C2, C4, and C6 positions for nucleophilic attack. If a suitable leaving group were present at one of these positions (e.g., in a hypothetical 2-chloro-N,N-diethyl-3-nitrobenzeneacetamide), the compound would be highly susceptible to displacement by a nucleophile. The reaction rate is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge of the Meisenheimer complex. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. ijarsct.co.in The substituents already present on the ring dictate the rate and regioselectivity of the reaction. libretexts.org In this compound, two competing influences are at play:

The Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring, making it less reactive than benzene towards electrophiles. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C5 in this case). wikipedia.orglibretexts.org

The Acetamide (B32628) Group (-CH₂CON(Et)₂): The alkyl-amide substituent is generally considered a weak activating group and an ortho, para-director. ijarsct.co.inresearchgate.net It can donate electron density to the ring via hyperconjugation and weak resonance, directing incoming electrophiles to the C2, C4, and C6 positions.

The reduction of an aromatic nitro group to an amino group (-NH₂) is one of its most important and widely used transformations. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, turning a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing one. masterorganicchemistry.com A variety of methods are available for this reduction, offering different levels of chemoselectivity.

Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Reagent/Catalyst Conditions Characteristics & Selectivity Reference(s)
H₂ / Palladium on Carbon (Pd/C) Typically room temperature to moderate heat, alcoholic or ethyl acetate (B1210297) solvent.Highly effective for both aromatic and aliphatic nitro groups. Can also reduce other functional groups like alkenes and alkynes. commonorganicchemistry.com
H₂ / Raney Nickel (Ra-Ni) Similar to Pd/C, often used when dehalogenation of aryl halides is a concern.Effective for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com
Iron (Fe) in Acid Fe powder with an acid like HCl or acetic acid.A classic, mild, and cost-effective method. Often shows good selectivity for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Typically in a solvent like ethanol (B145695) or with concentrated HCl.A mild reducing agent that is selective for nitro groups in the presence of other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com
Zinc (Zn) in Acid Zn dust with an acid like acetic acid or HCl.Provides a mild method for reducing nitro groups to amines. Can also be used with ammonium (B1175870) chloride to yield N-arylhydroxylamines. commonorganicchemistry.comlibretexts.org
Lithium Aluminium Hydride (LiAlH₄) Anhydrous ether solvent.A very strong reducing agent. It reduces aliphatic nitro compounds to amines but tends to produce azo products from aromatic nitro compounds. commonorganicchemistry.com

For this compound, catalytic hydrogenation with Pd/C or reduction with metals like Fe or SnCl₂ in acid would be effective methods to produce N,N-Diethyl-3-aminobenzeneacetamide.

Reactivity and Transformations of the N,N-Diethylamide Moiety

The N,N-diethylamide group is generally a robust and stable functional group. However, it can undergo several transformations under specific conditions.

Hydrolysis: Amides can be hydrolyzed back to their constituent carboxylic acid and amine components. This typically requires harsh conditions, such as prolonged heating with strong acid (e.g., aqueous HCl or H₂SO₄) or strong base (e.g., aqueous NaOH). Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction: The amide functional group can be reduced to an amine. This requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com Treatment of this compound with LiAlH₄ would likely reduce both the amide and the nitro group, yielding N,N-diethyl-2-(3-aminophenyl)ethan-1-amine, although the reduction of aromatic nitro groups by LiAlH₄ can sometimes lead to azo compounds. commonorganicchemistry.com

Reactions with Organometallics: Tertiary amides can react with organometallic reagents like Grignard or organolithium reagents, although they are less reactive than esters or ketones. The initial product is a stable tetrahedral intermediate which, upon acidic workup, can yield a ketone or, with excess reagent, a tertiary alcohol.

Polonovski Reaction: Tertiary amine N-oxides can react with reagents like acetic anhydride (B1165640) in a process known as the Polonovski reaction to yield an N,N-disubstituted acetamide and an aldehyde. While not directly applicable to the starting material, if the N,N-diethylamide were part of a larger molecule containing a tertiary amine, this reaction highlights a potential transformation pathway.

Investigation of Stereochemical Aspects in Related Amide Reactions

A defining stereochemical feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond. azom.comnanalysis.com This is due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system, giving the C-N bond significant partial double-bond character. youtube.com The free energy barrier for this rotation is typically around 20 kcal/mol. youtube.com

This restricted rotation means that the amide group is planar, and for N,N-disubstituted amides like this compound, the two ethyl groups on the nitrogen are not equivalent. libretexts.org At room temperature, one ethyl group is cis to the carbonyl oxygen, and the other is trans. In Nuclear Magnetic Resonance (NMR) spectroscopy, this non-equivalence can lead to separate signals for the two ethyl groups, providing direct evidence for the restricted rotation. nanalysis.comlibretexts.org At higher temperatures, the rate of rotation around the C-N bond increases, and if the energy barrier is overcome, the two ethyl groups can become chemically equivalent on the NMR timescale, causing their distinct signals to coalesce into a single, averaged signal. nanalysis.comlibretexts.org

This conformational rigidity is fundamentally important in fields like biochemistry, where the planarity of the peptide (amide) bond is a key factor in determining the secondary and tertiary structures of proteins. ut.ee In the context of this compound, this stereochemical aspect is an inherent structural property that influences its spectroscopic characterization and its three-dimensional shape.

Spectroscopic Characterization and Advanced Analytical Methodologies for N,n Diethyl 3 Nitrobenzeneacetamide

Advanced Vibrational Spectroscopy in Molecular Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying the functional groups within a molecule. Each technique provides complementary information based on the vibrational modes of the chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For N,N-Diethyl-3-nitrobenzeneacetamide, the key IR absorption bands are predicted based on the characteristic frequencies of its constituent parts.

The presence of the nitro group is typically confirmed by two strong absorption bands in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations of the N=O bonds, respectively. The tertiary amide group exhibits a strong and distinct carbonyl (C=O) stretching band, which is expected to appear around 1630-1670 cm⁻¹. Aliphatic C-H stretching from the ethyl groups and the methylene (B1212753) bridge would produce signals in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Furthermore, the substitution pattern on the benzene (B151609) ring (1,3- or meta-substitution) gives rise to characteristic C-H out-of-plane bending bands in the 680-900 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch Nitro (Ar-NO₂) 1500 - 1560 Strong
Symmetric Stretch Nitro (Ar-NO₂) 1335 - 1370 Strong
Stretch Carbonyl (C=O) 1630 - 1670 Strong
Stretch Aromatic C-H 3000 - 3100 Medium-Weak
Stretch Aliphatic C-H 2850 - 3000 Medium-Strong
Stretch Amide C-N 1200 - 1300 Medium

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that induce a change in molecular polarizability are Raman-active. For this compound, the symmetric stretching vibration of the nitro group is expected to produce a particularly strong Raman signal. Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are also characteristically strong in Raman spectra and provide a clear fingerprint of the benzene scaffold. While the amide C=O stretch is visible, it is typically less intense than in the corresponding IR spectrum. The combination of IR and Raman spectra offers a more complete vibrational profile, enhancing the confidence in structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. In this compound, several distinct signals are predicted. The four protons on the aromatic ring would appear in the downfield region (δ 7.5-8.5 ppm), with their chemical shifts and splitting patterns dictated by the strong electron-withdrawing effect of the nitro group and the influence of the acetamide (B32628) substituent. The methylene bridge protons (Ar-CH₂-CO) are expected to appear as a singlet around δ 3.7-4.0 ppm.

A key feature of N,N-disubstituted amides is the restricted rotation around the amide C-N bond due to its partial double-bond character. This can make the two ethyl groups chemically non-equivalent. If this rotation is slow on the NMR timescale, two distinct quartets for the methylene protons (-N-CH₂) and two distinct triplets for the methyl protons (-CH₃) would be observed. If the rotation is fast, a single quartet and a single triplet would be seen. The methylene protons of the ethyl groups are anticipated in the δ 3.2-3.5 ppm range, while the methyl protons would be found further upfield around δ 1.1-1.3 ppm.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (Ar-H) 7.5 - 8.5 Multiplet 4H
Methylene Bridge (-CH₂CO-) 3.7 - 4.0 Singlet 2H
Ethyl Methylene (-NCH₂-) 3.2 - 3.5 Quartet (or two quartets) 4H

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each chemically unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the δ 168-172 ppm region. The aromatic carbons will produce multiple signals between δ 120-150 ppm; the carbon atom directly bonded to the electron-withdrawing nitro group (C-NO₂) is expected to be the most downfield of the aromatic signals (around δ 148 ppm). The methylene bridge carbon (Ar-CH₂-) would likely resonate around δ 40-45 ppm. Similar to the proton NMR, the restricted amide bond rotation may result in separate signals for the corresponding carbons of the two ethyl groups, which are predicted to appear around δ 40-43 ppm for the methylene carbons and δ 12-15 ppm for the methyl carbons.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O) 168 - 172
Aromatic (C-NO₂) ~148
Aromatic (C-CH₂) ~138
Aromatic (C-H) 120 - 135
Methylene Bridge (-CH₂CO-) 40 - 45
Ethyl Methylene (-NCH₂-) 40 - 43 (or two signals)

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the ethyl groups by showing a cross-peak between the methylene quartet and the methyl triplet. It would also help delineate the coupling relationships between the four protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each protonated carbon by linking the ¹H signals from Table 2 to the ¹³C signals in Table 3 (e.g., linking the aromatic protons to their respective aromatic carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include a cross-peak from the methylene bridge protons (Ar-CH₂-) to the carbonyl carbon and to the aromatic carbons, confirming the link between the benzene ring and the acetamide unit. Correlations from the ethyl methylene protons (-N-CH₂-) to the carbonyl carbon would confirm the structure of the amide group.

Through the combined application of these advanced NMR methods, the predicted one-dimensional assignments can be verified, providing a definitive and undeniable confirmation of the structure of this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound (C12H16N2O3), the theoretical monoisotopic mass of the protonated molecule [M+H]+ would be calculated with high precision. This accurate mass measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Theoretical Monoisotopic Mass of C12H16N2O3: 236.1161 g/mol

Theoretical [M+H]+ ion: 237.1234 m/z

An experimental HRMS measurement yielding a value extremely close to this theoretical m/z would provide strong evidence for the compound's identity and elemental formula.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and identifying individual components. researchgate.net For this compound, GC-MS analysis would involve volatilizing the sample and separating it from any impurities on a GC column before it enters the mass spectrometer. google.com

In the mass spectrometer, typically using Electron Ionization (EI), the molecule undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For aromatic amides, a common fragmentation pathway involves the cleavage of the amide bond. nih.govyoutube.com

Table 1: Predicted Key Fragments for this compound in EI-MS

m/z (Predicted)Ion StructureFragmentation Pathway
236[C12H16N2O3]•+Molecular Ion (M•+)
164[O2NC6H4CH2CO]+Cleavage of the N-CO bond, loss of diethylamine (B46881) radical (•N(CH2CH3)2)
134[O2NC6H4CH2]+Loss of CO from the 3-nitrophenylacetyl cation
100[CH2CON(CH2CH3)2]+Cleavage of the benzyl-carbonyl bond
72[CON(CH2CH3)2]+Alpha cleavage adjacent to the carbonyl group

Note: This table represents predicted fragmentation based on the chemical structure. Actual experimental results may vary.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method would likely be employed for this purpose. nih.gov

A typical setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.comresearchgate.net The presence of the nitroaromatic chromophore allows for sensitive detection using an ultraviolet (UV) detector. cdc.gov By running a sample and comparing the peak area of the main component to the total area of all observed peaks, the purity can be accurately determined. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration.

Table 2: Illustrative HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identity
12.5415,8300.45Impurity A
24.883,489,50099.30This compound
36.128,7800.25Impurity B
Total-3,514,110100.00-

Note: The data in this table is for illustrative purposes only and represents a hypothetical HPLC run.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. frtr.gov It is particularly useful for detecting volatile impurities or residual starting materials in a sample of this compound. EPA Method 8091, for instance, outlines GC conditions specifically for detecting nitroaromatics. epa.gov

A sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. youtube.com Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. A flame ionization detector (FID) provides general-purpose detection, while a nitrogen-phosphorus detector (NPD) would offer enhanced selectivity and sensitivity for a nitrogen-containing compound such as this. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward chromatographic technique used for qualitative analysis. chemistryhall.com It is exceptionally useful for monitoring the progress of a chemical reaction in real-time. libretexts.org For the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. rsc.org

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The separation is based on polarity; the product, starting materials, and any byproducts will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. Due to its aromatic nature, the compound can be easily visualized under UV light. rsc.org This allows chemists to quickly determine the optimal time to stop the reaction. TLC also serves as a preliminary method for assessing the purity of the final product and for selecting a suitable solvent system for larger-scale purification by column chromatography. osti.gov

Lack of Available Data for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant absence of published research specifically detailing the spectroscopic characterization and advanced analytical methodologies for the chemical compound This compound . Consequently, it is not possible to provide the detailed research findings and data tables as requested for the specified article outline.

The development and validation of an analytical method is a resource-intensive process that is typically undertaken for compounds of significant academic, industrial, or pharmaceutical interest. The validation parameters outlined in the request—such as linearity, precision, accuracy, and robustness—are standard benchmarks in this process, as are assessments of extraction efficiency. globalresearchonline.netnih.gov However, these validation studies must be performed experimentally for each specific compound and matrix.

While general principles of analytical method validation are well-documented globalresearchonline.netnih.govresearchgate.net, the specific data required to populate the sections on "Parameters for Method Validation" and "Assessment of Extraction Efficiency" for this compound are not available in the public domain. Searches for this compound yield basic supplier information but no in-depth analytical studies.

Therefore, the generation of a scientifically accurate article adhering to the provided outline is not feasible. The creation of such an article would require original laboratory research to be conducted to generate and validate the necessary data.

Computational and Theoretical Investigations of N,n Diethyl 3 Nitrobenzeneacetamide

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of molecules. These methods provide a theoretical framework to predict molecular stability, reactivity, and other key chemical characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules. researchgate.netrsc.org For a molecule like N,N-Diethyl-3-nitrobenzeneacetamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31+G(d), can be used to determine its optimized geometry. researchgate.net

These calculations would reveal crucial bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For the related compound, m-nitroacetanilide, DFT calculations have been performed to obtain its optimized geometry, which then serves as the basis for further property calculations. researchgate.net

Table 1: Representative Data for Ground State Properties (Based on m-nitroacetanilide) (Note: This data is for m-nitroacetanilide and serves as an illustrative example for the types of properties that would be calculated for this compound)

PropertyCalculated Value (B3LYP/6-31+G(d))
Total EnergySpecific value would be calculated
Dipole MomentSpecific value would be calculated
Key Bond Length (C-N)Specific value would be calculated
Key Bond Angle (O-N-O)Specific value would be calculated

This table is interactive. In a full computational study, specific numerical values for the optimized geometry and electronic properties of this compound would be presented here.

Ab Initio Methods for Electronic Structure and Stability

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. scirp.org The Hartree-Fock (HF) method is the simplest ab initio approach. scirp.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate descriptions of electron correlation and, consequently, more reliable predictions of electronic structure and stability. researchgate.net

Analysis of Molecular Reactivity and Electron Density Distribution

The distribution of electrons within a molecule is key to understanding its reactivity. Computational methods allow for the visualization and quantification of this distribution, providing powerful predictive tools for chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group and the electron-donating diethylamino and acetyl groups would significantly influence the energies and distributions of the HOMO and LUMO. In the case of m-nitroacetanilide, HOMO and LUMO analyses have been used to understand charge transfer within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Based on m-nitroacetanilide) (Note: This data is for m-nitroacetanilide and serves as an illustrative example for the types of properties that would be calculated for this compound)

ParameterCalculated Value (B3LYP/6-31+G(d))
HOMO EnergySpecific value in eV
LUMO EnergySpecific value in eV
HOMO-LUMO Energy GapSpecific value in eV

This table is interactive. In a dedicated study, the specific energy values and the spatial distribution of the HOMO and LUMO for this compound would be detailed here.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different electrostatic potential values, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red and yellow colors typically indicate negative potential (electron-rich), while blue indicates positive potential (electron-poor).

For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. In the study of m-nitroacetanilide, the MEP map clearly shows negative potential sites on the oxygen atoms and positive potential sites around the hydrogen atoms, which helps in predicting its reactive sites. researchgate.net

Fukui Functions and Parr Functions for Site Reactivity

Fukui functions and Parr functions are reactivity indices derived from conceptual DFT that provide more quantitative information about the reactivity of different atomic sites within a molecule. The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. There are different forms of the Fukui function to predict sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

Parr functions, which are related to the spin density distribution in the radical anion and cation of a molecule, have also been proposed to characterize electrophilic and nucleophilic centers. For this compound, the calculation of these functions would pinpoint the specific atoms most susceptible to different types of chemical reactions. These advanced computational tools offer a more nuanced view of reactivity compared to simpler models.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting the spectroscopic fingerprints of molecules. acs.org These theoretical spectra can offer profound insights into molecular structure and electronic properties, often guiding experimental validation. For a molecule like this compound, where experimental data is not publicly available, these predictive methods are the primary avenue for investigation.

Theoretical UV-Vis Spectra Simulation

The absorption of ultraviolet and visible (UV-Vis) light by a molecule promotes electrons to higher energy states, and the resulting spectrum is a key indicator of its electronic structure. The UV-Vis spectrum of this compound is anticipated to be dominated by its nitroaromatic moiety.

Theoretical predictions of electronic spectra are commonly performed using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.com For nitrobenzene (B124822) and its derivatives, the spectrum typically displays a strong absorption band, known as the B-band, which arises from a π → π* electronic transition within the conjugated system of the benzene (B151609) ring, heavily influenced by the electron-withdrawing nitro group. cdnsciencepub.comnih.gov A much weaker absorption, corresponding to a forbidden n → π* transition involving the non-bonding electrons on the nitro group's oxygen atoms, is also expected, often appearing as a faint shoulder on the main absorption peak. nih.gov

An illustrative prediction of the key electronic transitions for this compound, based on computational data for related nitroaromatic compounds, is presented below.

Table 1: Illustrative Predicted UV-Vis Spectral Data for this compound This table represents a theoretical estimation based on computational studies of analogous nitrobenzene derivatives. Actual values are dependent on the computational method and solvent environment.

Predicted TransitionPredicted λmax (nm)Nature of TransitionProbable Intensity
S₀ → S₁~340n → πWeak
S₀ → S₂~260-280π → π (B-band)Strong
Data informed by references nih.govresearchgate.net.

Computational Infrared Spectra Prediction and Interpretation

Computational prediction of infrared (IR) spectra via methods like Density Functional Theory (DFT) is a robust technique for identifying the vibrational modes of a molecule. researchgate.netniscpr.res.in For this compound, a theoretical IR spectrum would reveal characteristic frequencies associated with its distinct functional groups. The assignment of these frequencies to specific atomic motions is achieved through normal-mode analysis. researchgate.net

Key predicted vibrational modes would include:

Nitro Group (NO₂) Vibrations: This group produces two of the most intense and easily identifiable bands in the spectrum: an asymmetric and a symmetric stretching vibration.

Amide Group Vibrations: The tertiary amide group is characterized by a very strong "Amide I" band, which is predominantly from the C=O stretching vibration. Its position is sensitive to the local molecular environment. acs.org The "Amide III" band, involving C-N stretching, would also be present but is typically of moderate intensity.

Aromatic and Aliphatic Vibrations: The spectrum will also feature bands corresponding to C-H stretching from the benzene ring and the ethyl groups, alongside C-C stretching within the aromatic ring.

The following table provides an illustrative summary of the predicted IR absorption bands for this compound, derived from computational studies on analogous molecules.

Table 2: Illustrative Predicted Infrared (IR) Spectral Data for this compound This table is a theoretical estimation based on computational studies of related nitroacetamides and substituted benzenes. Predicted frequencies are often scaled to better match experimental data.

Predicted Wavenumber (cm⁻¹)Vibrational AssignmentExpected Intensity
~3100-3000Aromatic C-H StretchMedium
~2980-2870Aliphatic C-H Stretch (CH₃, CH₂)Medium-Strong
~1650-1630Amide I (C=O Stretch)Strong
~1530-1510Asymmetric NO₂ StretchVery Strong
~1350-1330Symmetric NO₂ StretchStrong
~1220Amide III (C-N Stretch)Medium
Data informed by references acs.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to view the time-resolved motion of a molecule, offering critical insights into its conformational flexibility and its interactions with the surrounding environment. acs.orgsemanticscholar.org

A key area of conformational freedom in this compound is the rotation about the amide C-N bond, which is known to have a significant rotational barrier due to partial double-bond character. nih.gov MD simulations could explore the relative populations of different conformers arising from this rotation. Additional flexibility exists in the orientation of the nitro group relative to the benzene ring and the various conformations of the two ethyl groups. nih.gov

When simulated in a solvent like water, MD can map out the crucial intermolecular interactions that govern the molecule's behavior. The oxygen atoms of the amide carbonyl and the nitro group are strong hydrogen bond acceptors and would be expected to form dynamic hydrogen bonds with water molecules. acs.orgsemanticscholar.org Understanding the geometry and lifetime of these interactions is fundamental to predicting the compound's solubility and how it might interact with biological receptors.

The table below outlines the key dynamic features of this compound that would be prime targets for investigation using MD simulations.

Table 3: Illustrative Focus Areas for Molecular Dynamics (MD) Simulations of this compound This table presents a theoretical framework for potential MD investigations based on studies of analogous molecules.

Dynamic FeatureDescriptionPotential Significance
Amide C-N Bond RotationTorsional changes around the bond connecting the carbonyl carbon and the nitrogen atom.Governs the overall molecular shape and accessibility of the polar amide group. nih.gov
Nitro Group OrientationRotation of the NO₂ group with respect to the plane of the benzene ring.Influences the molecule's electrostatic potential and steric profile.
Solute-Solvent Hydrogen BondingFormation and breaking of hydrogen bonds between the molecule's oxygen atoms and solvent molecules.Crucial for determining solubility and interaction patterns in aqueous environments. acs.orgsemanticscholar.org
Hydrophobic InteractionsInteractions involving the aromatic ring and ethyl groups in an aqueous solvent.Contributes to the overall solvation energy and potential for aggregation or binding to nonpolar pockets.

Q & A

Q. What are the standard synthetic routes for preparing N,N-Diethyl-3-nitrobenzeneacetamide, and how can reaction efficiency be optimized?

this compound is typically synthesized via a two-step process:

Acid chloride formation : React 3-nitrobenzeneacetic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions at 50–60°C for 4–6 hours .

Amidation : Treat the resulting acid chloride with diethylamine in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Yield optimization requires strict stoichiometric control (1:1.2 molar ratio of acid chloride to amine) and inert atmosphere conditions .
Key validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm purity using HPLC (>99%) .

Q. What spectroscopic methods are recommended for structural characterization, and how are data interpreted?

  • NMR :
    • ¹H NMR : Expect signals at δ 1.1–1.3 ppm (triplet, –CH2CH3), δ 3.3–3.5 ppm (quartet, N–CH2), and δ 7.5–8.2 ppm (aromatic protons from the nitrobenzene ring). The acetamide carbonyl (C=O) appears at ~168 ppm in ¹³C NMR .
  • FTIR : Confirm the presence of nitro (–NO2) at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). The amide C=O stretch appears at ~1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (C11H14N2O3: 246.1004 Da) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of vapors; work in a fume hood with local exhaust ventilation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources. Stability testing indicates decomposition >40°C, releasing toxic NOx gases .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural analysis?

Contradictions may arise from:

  • Rotamers : The amide bond’s partial double-bond character can create rotameric splitting in NMR. Use elevated temperatures (e.g., 60°C in DMSO-d6) to average signals .
  • Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted acid chloride) may interfere. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and reanalyze .
  • Crystallinity : X-ray crystallography can resolve ambiguities by confirming bond angles and spatial arrangement .

Q. What mechanistic insights explain the reactivity of the nitro group in catalytic hydrogenation or reduction studies?

  • Catalytic hydrogenation : The nitro group (–NO2) is reduced to –NH2 using Pd/C or Raney Ni under H2 (1–3 atm). Kinetic studies show pseudo-first-order dependence on H2 pressure, with competing side reactions (e.g., over-reduction to –NH–) minimized by pH control (neutral to slightly acidic) .
  • Electrochemical reduction : In aprotic solvents (e.g., acetonitrile), the nitro group undergoes a 4-electron reduction to –NHOH, confirmed by cyclic voltammetry peaks at −0.8 V vs. Ag/AgCl .

Q. How does thermal stability impact experimental design for high-temperature applications?

  • TGA/DSC : Degradation begins at ~180°C, with exothermic peaks indicating nitro group decomposition. Avoid heating above 150°C in synthetic steps .
  • Byproduct analysis : Thermal stress (150°C, 24 hrs) generates 3-nitrobenzoic acid (via hydrolysis) and diethylamine, identified via GC-MS. Design protocols with inert atmospheres and stabilizers (e.g., BHT) to suppress free-radical pathways .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

  • HPLC method development : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% phosphoric acid (60:40). Limit of quantification (LOQ) for 3-nitrobenzoic acid is 0.1 µg/mL .
  • LC-MS/MS : For sub-ppm detection, employ multiple reaction monitoring (MRM) transitions (e.g., m/z 246→182 for the parent compound) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Aqueous buffers : Hydrolysis accelerates at pH >8, forming 3-nitrobenzoic acid. Use phosphate-buffered saline (pH 7.4) with <5% DMSO for solubility .
  • Solvent effects : In DMSO, the compound is stable for 72 hrs at 25°C; in methanol, degradation occurs within 48 hrs. Prefer inert solvents for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.